[Gly10,11]-beta-Amyloid (1-11) is a peptide fragment derived from the beta-amyloid protein, which is implicated in the pathology of Alzheimer’s disease. This specific variant includes glycine residues at positions 10 and 11, distinguishing it from other beta-amyloid peptides that typically range from 39 to 43 amino acids. The beta-amyloid peptides are generated through the proteolytic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The presence of glycine residues may influence the peptide's structural properties and biological activity.
Beta-amyloid peptides, including [Gly10,11]-beta-Amyloid (1-11), are synthesized in the body from amyloid precursor protein, which is found in various tissues but predominantly in the brain. The synthesis of specific peptide variants often involves solid-phase peptide synthesis or recombinant DNA technology.
[Gly10,11]-beta-Amyloid (1-11) falls under the classification of neuropeptides and amyloidogenic peptides. It is specifically categorized as a fragment of the beta-amyloid protein family, which is known for its role in neurodegenerative diseases, particularly Alzheimer’s disease.
The synthesis of [Gly10,11]-beta-Amyloid (1-11) can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into a desired sequence. This method typically involves:
The synthesis process may require specific conditions to ensure high yield and purity. For instance, temperature control and pH adjustments during coupling reactions can significantly affect the efficiency of peptide bond formation.
[Gly10,11]-beta-Amyloid (1-11) can participate in various chemical reactions typical of peptides, including:
The aggregation process can be monitored using techniques like Thioflavin T fluorescence assays or circular dichroism spectroscopy to assess conformational changes.
The mechanism by which [Gly10,11]-beta-Amyloid (1-11) exerts its effects involves:
Research indicates that modifications in the amino acid sequence can significantly alter the neurotoxic potential and aggregation propensity of beta-amyloid peptides.
Studies have shown that glycosylation or other modifications at specific positions can significantly alter stability and reactivity towards metal ions, impacting amyloid plaque formation.
[Gly10,11]-beta-Amyloid (1-11) has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2